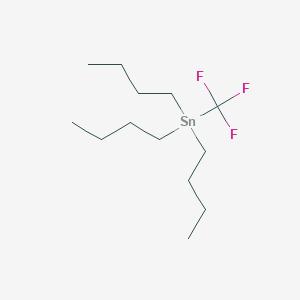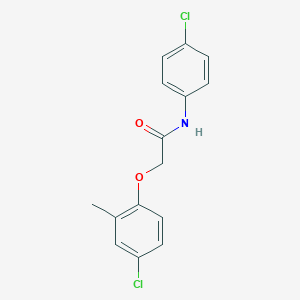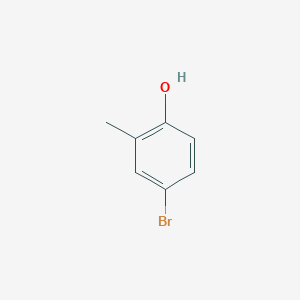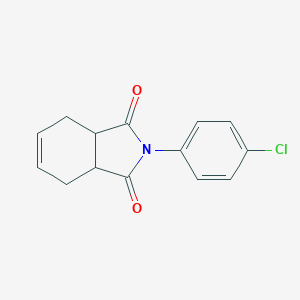
N-(4-anilinophenyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-anilinophenyl)-N'-phenylthiourea, also known as Antipyrine, is a synthetic compound that has been widely used in scientific research due to its diverse properties. This compound was first synthesized in 1883 by Knorr and has since been used in various fields of research, including pharmaceuticals, biochemistry, and physiology.
作用機序
The mechanism of action of N-(4-anilinophenyl)-N'-phenylthiourea is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition leads to an increase in the concentration of drugs in the body, which can have both positive and negative effects.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-N'-phenylthiourea has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the concentration of drugs in the body. This can have both positive and negative effects, depending on the drug being metabolized.
実験室実験の利点と制限
One of the advantages of using N-(4-anilinophenyl)-N'-phenylthiourea in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of drugs and their effects on the body.
However, there are also limitations to using N-(4-anilinophenyl)-N'-phenylthiourea in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Another limitation is that it can interfere with other enzymes involved in drug metabolism, which can lead to inaccurate results.
将来の方向性
There are several future directions for the use of N-(4-anilinophenyl)-N'-phenylthiourea in scientific research. One direction is to study its effects on the metabolism of different drugs. Another direction is to investigate its potential as a therapeutic agent for various diseases.
Furthermore, N-(4-anilinophenyl)-N'-phenylthiourea could be used in the development of new drugs that target specific cytochrome P450 enzymes. This could lead to the development of more effective and safer drugs.
Conclusion:
In conclusion, N-(4-anilinophenyl)-N'-phenylthiourea is a synthetic compound that has been widely used in scientific research. Its ability to inhibit the activity of cytochrome P450 enzymes has made it a valuable tool in studying drug metabolism and its effects on the body. However, its limitations and potential toxicity must be taken into consideration when using it in lab experiments. There are also several future directions for the use of N-(4-anilinophenyl)-N'-phenylthiourea in scientific research, including the development of new drugs and the investigation of its potential therapeutic effects.
合成法
The synthesis of N-(4-anilinophenyl)-N'-phenylthiourea involves the reaction of aniline with phenyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction yields a white crystalline powder that is purified through recrystallization.
科学的研究の応用
N-(4-anilinophenyl)-N'-phenylthiourea has been used in various scientific research applications. It has been used as a reagent in the determination of various compounds, such as nitrites, nitrates, and hydrogen peroxide. It has also been used as a standard in the calibration of spectrophotometers.
Furthermore, N-(4-anilinophenyl)-N'-phenylthiourea has been used in the field of biochemistry to study the metabolism of drugs. It has been used to determine the rate of drug metabolism in the liver and to study the effects of various drugs on the liver.
特性
CAS番号 |
5801-47-8 |
|---|---|
製品名 |
N-(4-anilinophenyl)-N'-phenylthiourea |
分子式 |
C19H17N3S |
分子量 |
319.4 g/mol |
IUPAC名 |
1-(4-anilinophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C19H17N3S/c23-19(21-16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)20-15-7-3-1-4-8-15/h1-14,20H,(H2,21,22,23) |
InChIキー |
VXQZVDBWUWXEBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)


![Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B185450.png)



![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)



![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)

